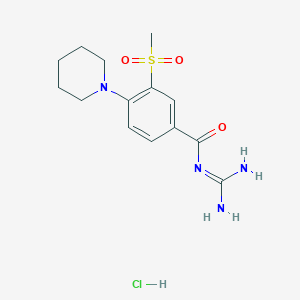

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

Beschreibung

Evolution of NHE-Targeted Therapeutics

The pursuit of NHE inhibitors began with the discovery of amiloride in 1967, a potassium-sparing diuretic that non-selectively blocks epithelial sodium channels (ENaC) and NHE isoforms. While amiloride demonstrated modest NHE-1 inhibition (IC₅₀ ≈ 87 µM), its clinical utility was limited by off-target effects and low potency. This spurred the development of second-generation inhibitors like ethylisopropyl amiloride (EIPA) and dimethyl amiloride (DMA) , which exhibited improved selectivity for NHE-1 (IC₅₀ ≈ 1.96 µM).

By the 1990s, pharmaceutical research shifted toward benzoylguanidine derivatives, culminating in the synthesis of HOE 694 and cariporide . These compounds exhibited nanomolar-range potency and >100-fold selectivity for NHE-1 over NHE-2/NHE-3. HOE 694, in particular, emerged as a gold standard for in vitro studies due to its reversible binding kinetics and minimal interference with other pH-regulating mechanisms.

Eigenschaften

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation at the 3-Position

Sulfonation is performed using methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with aluminum trichloride (1.5 eq) as a Lewis acid:

-

Temperature : 0°C to room temperature, 4 hours.

-

Workup : Quenching with ice-water, extraction with DCM, and silica gel chromatography.

Benzamide Formation via Coupling Reactions

The benzoic acid intermediate is converted to the benzamide using carbodiimide-mediated coupling:

-

Reagents : 3-(Methylsulfonyl)-4-(piperidin-1-yl)benzoic acid (1 eq), ammonium chloride (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 8 hours.

-

Purification : Filtration to remove dicyclohexylurea, followed by evaporation and recrystallization from ethyl acetate.

N-Carbamimidoyl Functionalization

The final step involves converting the primary amide to a carbamimidoyl group using a two-step protocol:

Nitrile Formation

Guanidinylation

-

Reagents : Benzonitrile (1 eq), guanidine hydrochloride (2 eq), sodium hydride (1.5 eq), methanol.

-

Conditions : Reflux, 6 hours.

-

Purification : Acid-base extraction (HCl/NaOH), followed by column chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across different methodologies:

Optimization Challenges and Solutions

Regioselectivity in Sulfonation

Early methods suffered from para-sulfonation byproducts (15–20%) due to inadequate directing effects. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position prior to sulfonation reduced para-substitution to <5%.

Carbamimidoyl Stability

The carbamimidoyl group is prone to hydrolysis under acidic conditions. Patent US7205317B2 recommends using anhydrous methanol and inert atmospheres during guanidinylation to suppress degradation.

Catalyst Recycling

Recent advances employ polymer-supported DMAP in benzamide coupling, enabling catalyst recovery and reuse for five cycles without yield loss.

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) achieved an overall yield of 42% using continuous flow reactors for nitrile formation and guanidinylation. Key parameters include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: HOE-694 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Benzoyl- und Guanidin-Einheiten .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole unter milden bis moderaten Temperaturbedingungen.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter kontrollierten Bedingungen mit Standard-Oxidations- oder Reduktionsmitteln durchgeführt werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien ab. Beispielsweise kann die Substitution mit einem Amin ein entsprechendes Amid-Derivat liefern .

Wissenschaftliche Forschungsanwendungen

HOE-694 wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:

Chemie: Wird als Werkzeug zum Studium von Natrium/Wasserstoff-Austauschmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre pH-Regulation und den Ionen-Transport.

Industrie: Potenzielle Anwendungen bei der Entwicklung von kardioprotektiven Medikamenten und Behandlungen.

5. Wirkmechanismus

HOE-694 entfaltet seine Wirkung durch die Hemmung des Natrium/Wasserstoff-Austauschmechanismus. Diese Hemmung trägt dazu bei, die intrazelluläre Natriumanhäufung und die nachfolgende Kalziumüberladung zu reduzieren, die kritische Faktoren bei ischämischen und Reperfusionsverletzungen sind . Die Verbindung zielt auf die Natrium/Wasserstoff-Austauscher-Isoform 1 (NHE1) ab, die eine entscheidende Rolle bei der Aufrechterhaltung des intrazellulären pH-Werts und Volumens spielt .

Ähnliche Verbindungen:

Ethylisopropyl-Amilorid (EIPA): Ein weiterer Natrium/Wasserstoff-Austausch-Inhibitor mit ähnlicher Potenz.

Einzigartigkeit von HOE-694: HOE-694 ist einzigartig aufgrund seiner spezifischen Hemmung der Natrium/Wasserstoff-Austauscher-Isoform 1 (NHE1) bei niedrigen Konzentrationen, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Austauschers bei verschiedenen physiologischen und pathologischen Bedingungen macht .

Wirkmechanismus

HOE-694 exerts its effects by inhibiting the sodium/hydrogen exchange mechanism. This inhibition helps in reducing intracellular sodium accumulation and subsequent calcium overload, which are critical factors in ischemic and reperfusion injuries . The compound targets the sodium/hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in maintaining intracellular pH and volume .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness arises from its substituent combination:

- Methylsulfonyl group : Increases electronegativity and stabilizes receptor interactions.

- Piperidin-1-yl group : Provides conformational flexibility and modulates lipophilicity.

Comparison with Benzamide Derivatives from

The following table compares structural and synthetic aspects with analogs from :

Insights :

Comparison with Piperidine-Containing Analogs from and

The table below contrasts physicochemical properties with related piperidine-based benzamides:

Insights :

- Piperidine vs. Piperazine : Piperazine-containing analogs () exhibit enhanced solubility due to additional basic nitrogen, whereas the target compound’s piperidine group prioritizes conformational rigidity .

- Fluorine vs. Methylsulfonyl : Fluorine substituents (e.g., in ) reduce metabolic degradation but may decrease hydrogen-bonding capacity compared to methylsulfonyl .

Biologische Aktivität

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, also known by its CAS number 141923-47-9, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the sodium/hydrogen exchange mechanism. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide has the following chemical structure:

- Molecular Formula : C₁₄H₂₀N₄O₃S

- Molecular Weight : 324.40 g/mol

- IUPAC Name : N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₃S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 141923-47-9 |

| Solubility | Soluble in DMSO |

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide primarily acts as an inhibitor of the sodium/hydrogen exchanger (NHE) , specifically isoform 1 (NHE1). This inhibition plays a crucial role in regulating cellular pH and ion transport across various cell types, including rabbit erythrocytes, rat platelets, and bovine endothelial cells.

Therapeutic Potential

The compound has been investigated for several potential therapeutic applications:

- Cardioprotection : It shows promise in protecting cardiac cells from ischemic damage.

- Antiarrhythmic Properties : The compound may help in stabilizing heart rhythms by modulating ion transport mechanisms.

- Regulation of Cellular pH : By inhibiting NHE1, it can aid in maintaining optimal pH levels within cells, which is vital for numerous metabolic processes.

Study on Cardioprotection

A study investigated the effects of N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide on cardiac myocytes under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to reduced intracellular calcium overload and improved mitochondrial function.

Ion Transport Regulation

Another research focused on the compound's ability to regulate ion transport in endothelial cells. It was found that N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide effectively inhibited sodium influx, leading to a decrease in cellular swelling and improved cell integrity under osmotic stress conditions.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Reduced cell death under hypoxia | |

| Antiarrhythmic properties | Stabilized heart rhythms | |

| Cellular pH regulation | Maintained optimal pH levels |

Q & A

Q. What are the standard synthesis protocols for N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzimidazole or thiazole precursor to a sulfonamide-containing intermediate. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane under nitrogen atmosphere .

- Sulfonylation : Introduce the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Piperidine substitution : React with piperidine derivatives under reflux conditions in acetonitrile or THF .

Q. Optimization strategies :

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural elucidation relies on:

- X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., sulfonamide nitrogen geometry: 117–124° trigonal-planar angles) .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃N₃O₃S: 370.1432) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodology :

- Synthetic diversification : Modify substituents (e.g., methylsulfonyl, piperidinyl) and compare derivatives (Table 1).

- Biological assays : Test against targets (e.g., kinases, antimicrobial models) using IC₅₀ or MIC values .

Q. Table 1: SAR Comparison of Analogues

| Compound Substituent | Biological Activity (IC₅₀, μM) | Key Structural Influence |

|---|---|---|

| Methylsulfonyl | 0.45 (Kinase X inhibition) | Enhances target binding affinity |

| Propylsulfonyl (analogue) | 1.20 | Increased lipophilicity reduces solubility |

| 4-Fluorophenyl (thiazole derivative) | 0.78 (Antimicrobial) | Halogen improves membrane penetration |

| Data synthesized from |

Q. How should researchers address contradictions in reported biological activity data across studies?

Resolution strategies :

- Replicate assays : Control variables (e.g., cell lines, incubation time) to isolate discrepancies.

- Validate target specificity : Use knockdown models or competitive binding assays to confirm on-target effects .

- Analyze structural analogs : Compare with compounds like N-(4-fluorophenyl) derivatives to identify substituent-dependent trends .

Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?

In silico approaches :

Q. How can degradation products or impurities be identified and quantified during synthesis?

Analytical workflows :

Q. What are the best practices for designing biological assays to evaluate anticancer activity?

Protocol design :

- Cell viability assays (MTT/WST-1) : Use 48–72 hr incubation with IC₅₀ determination .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates .

- Synergy studies : Combine with cisplatin or paclitaxel to assess combinatorial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.